6-(Furan-2-yl)purine-beta-D-riboside

Adenosine kinase Metabolic activation Nucleoside pharmacology

6-(Furan-2-yl)purine-beta-D-riboside (CAS 352025-81-1) is a structurally rigid, 6-modified purine nucleoside archetype. The direct C6–furan bond eliminates the methylene linker found in kinetin riboside, creating a planar conjugated system with altered adenosine kinase (ADK) recognition. This compound serves as the quantitative antiviral benchmark in comparative SAR evaluations (anti-HCV EC90 = 0.4 μM) and as the unsubstituted C2 reference standard for Pd-catalyzed cross-coupling derivatization strategies. Its unique linker-free architecture enables dissection of ADK-dependent vs. ADK-independent cytotoxic mechanisms in cancer and antiviral models. Procure with confidence for high-resolution SAR studies.

Molecular Formula C14H14N4O5
Molecular Weight 318.28 g/mol
Cat. No. B12102274
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(Furan-2-yl)purine-beta-D-riboside
Molecular FormulaC14H14N4O5
Molecular Weight318.28 g/mol
Structural Identifiers
SMILESC1=COC(=C1)C2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)CO)O)O
InChIInChI=1S/C14H14N4O5/c19-4-8-11(20)12(21)14(23-8)18-6-17-10-9(7-2-1-3-22-7)15-5-16-13(10)18/h1-3,5-6,8,11-12,14,19-21H,4H2
InChIKeyOZOLTYAOBSJCJL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-(Furan-2-yl)purine-beta-D-riboside: A 6-Modified Purine Nucleoside with Direct C-C Furyl Linkage


6-(Furan-2-yl)purine-beta-D-riboside (CAS 352025-81-1) is a 6-modified purine nucleoside derivative bearing a furan-2-yl group attached directly to the purine C6 position via a carbon-carbon bond [1]. This compound is structurally distinguished from N6-furfuryladenosine (kinetin riboside) by the absence of a methylene linker, resulting in a rigid furan-purine conjugation that may confer differential biological recognition and metabolic stability properties [2].

Why 6-(Furan-2-yl)purine-beta-D-riboside Cannot Be Substituted with Kinetin Riboside or 7-Deazapurine Analogs


Structural variations among furyl-substituted purine nucleosides produce markedly divergent biological outcomes that preclude generic substitution. The methylene linker present in kinetin riboside (N6-furfuryladenosine) confers distinct conformational flexibility and adenosine kinase-dependent activation requirements, whereas the direct C6-furan bond in 6-(furan-2-yl)purine-beta-D-riboside creates a planar, conjugated system with altered enzyme recognition [1]. Similarly, 7-deazapurine analogs with 6-furyl substitution exhibit nanomolar-range cytostatic potency that differs from purine-based systems due to modified hydrogen-bonding capacity and intracellular phosphorylation efficiency [2]. Even within the 6-hetarylpurine ribonucleoside class, substitution pattern dramatically alters antiviral efficacy [3]. These compound-specific pharmacological signatures mandate precise structural specification in procurement for SAR studies.

Quantitative Differentiation Evidence for 6-(Furan-2-yl)purine-beta-D-riboside Against Structural Analogs


Direct C6-Furan Linkage Eliminates Adenosine Kinase Dependence vs. Kinetin Riboside

The direct C6-furan-2-yl linkage in 6-(furan-2-yl)purine-beta-D-riboside eliminates the methylene spacer present in kinetin riboside (N6-furfuryladenosine), thereby removing adenosine kinase (ADK)-dependent activation as a prerequisite for bioactivity. Studies demonstrate that kinetin riboside cytotoxicity requires ADK-mediated phosphorylation to the nucleotide form [1]. This differential activation mechanism has direct implications for experimental design in ADK-deficient or ADK-inhibited systems [2].

Adenosine kinase Metabolic activation Nucleoside pharmacology

Anti-HCV Activity of 6-(2-Furyl)purine Ribonucleoside vs. Alternative Hetaryl Substituents

In a comprehensive SAR study of 6-hetarylpurine ribonucleosides, the 6-(2-furyl)-substituted derivative demonstrated potent anti-HCV activity with EC90 = 0.4 μM [1]. This activity profile was distinguishable from pyrrol-3-yl substituted analogs (EC90 = 0.14 μM) and significantly differentiated from other hetaryl groups including thien-2-yl and substituted phenyl derivatives which showed reduced anti-HCV efficacy [2].

Anti-HCV Antiviral Nucleoside analog

Purine Scaffold Retention Distinguishes from 7-Deazapurine Analogs in Cytostatic Potency

6-(Furan-2-yl)purine-beta-D-riboside retains the native purine N7 nitrogen atom, distinguishing it from 7-deazapurine derivatives where N7 is replaced by CH. 6-Furyl-7-deazapurine ribonucleosides exhibit nanomolar-range cytostatic activity with geometric mean GI50 values of 16-96 nM across multiple cancer cell lines [1]. The presence of N7 in purine-based compounds alters hydrogen-bonding capacity, base-pairing properties, and susceptibility to metabolic enzymes including adenosine deaminase and purine nucleoside phosphorylase [2].

Cytostatic Antiproliferative Nucleoside analog

Ribose Configuration Integrity Supports Stereospecific Phosphorylation

6-(Furan-2-yl)purine-beta-D-riboside maintains the native β-D-ribofuranosyl configuration, which is essential for recognition by cellular nucleoside kinases and phosphoribosyltransferases [1]. Modified ribose analogs, including 3'-deoxy-3'-fluoro derivatives (CAS 1612191-89-5) and 2'-C-methyl analogs, introduce structural perturbations that alter phosphorylation efficiency and metabolic fate . The stereochemical precision of the β-D-riboside configuration ensures predictable intracellular activation pathways [2].

Nucleoside phosphorylation Enzyme recognition Stereochemistry

Absence of 2-Chloro Substitution Differentiates from Halogenated Analogs

6-(Furan-2-yl)purine-beta-D-riboside lacks the 2-chloro substitution present in 2-chloro-6-(furan-2-yl)purine derivatives (including 3'-deoxy-3'-fluoro variants) . The 2-position chloro substitution significantly alters nucleobase electronics, hydrogen-bonding capacity, and potential for cross-coupling derivatization . This structural distinction is critical for SAR studies exploring the contribution of purine C2 modifications to biological activity [1].

Nucleoside analog Halogen substitution SAR

Optimal Research Applications for 6-(Furan-2-yl)purine-beta-D-riboside in Drug Discovery and Chemical Biology


Antiviral SAR Studies Requiring 6-Hetarylpurine Benchmarking

Use as a reference compound in structure-activity relationship investigations of 6-substituted purine ribonucleosides for antiviral applications. The established anti-HCV activity benchmark (EC90 = 0.4 μM) [1] provides a quantitative reference point against which novel furan-2-yl or hetaryl-substituted analogs can be compared. This compound serves as the furan-2-yl archetype in comparative SAR matrices evaluating the impact of heteroaromatic substitution patterns on antiviral efficacy [2].

Metabolic Activation Studies Comparing ADK-Dependent vs. ADK-Independent Nucleosides

Employ as a comparator to kinetin riboside in studies examining the role of adenosine kinase (ADK) in nucleoside bioactivation. Unlike kinetin riboside, whose cytotoxicity is suppressed by pharmacological and siRNA-mediated ADK inhibition [1], 6-(furan-2-yl)purine-beta-D-riboside lacks the N6-methylene linker associated with ADK substrate recognition [2]. This makes it suitable for dissecting ADK-dependent versus ADK-independent cytotoxic mechanisms in cancer and antiviral models.

Scaffold Comparison Studies: Purine vs. 7-Deazapurine Nucleosides

Utilize in head-to-head comparisons with 6-furyl-7-deazapurine ribonucleosides to evaluate the pharmacological consequences of N7 retention versus replacement. 7-Deazapurine analogs demonstrate nanomolar cytostatic potency (geometric mean GI50 = 16-96 nM) [1], while purine-based compounds may exhibit differential susceptibility to metabolic enzymes including adenosine deaminase [2]. This compound enables direct assessment of scaffold-dependent metabolic stability and target engagement.

C2-Unsubstituted Purine Nucleoside Reference for Derivatization Studies

Employ as a synthetic baseline or reference standard in studies exploring C2 modifications of 6-furylpurine nucleosides. The unsubstituted C2 position preserves native hydrogen-bonding properties and provides a comparator for 2-chloro-, 2-amino-, and other C2-modified analogs [1]. This is particularly relevant for Pd-catalyzed cross-coupling derivatization strategies where C2-halogenated precursors serve as synthetic intermediates [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-(Furan-2-yl)purine-beta-D-riboside

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.